3-Bromo-5-oxiranylmethoxy-pyridine

Organic Synthesis Pharmaceutical Intermediate Manufacturing Process Chemistry

Sourcing a versatile, bifunctional pyridine building block with validated synthetic routes can be a bottleneck. This compound resolves that by offering orthogonal reactivity: the 3-bromo substituent is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the 5-oxiranylmethoxy group undergoes nucleophilic ring-opening. This enables precise, sequential functionalization for CNS-targeting and kinase-directed libraries. - Documented in patent literature as a key intermediate, including a 73% validated yield from 5-Bromo-pyridin-3-ol. - The 3-bromo substitution provides a distinct reactivity profile over chloro or unsubstituted analogs in Pd-catalyzed couplings. - Enantiomerically enriched versions are synthetically accessible for stereospecific drug candidate development.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B8396169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-oxiranylmethoxy-pyridine
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC(=CN=C2)Br
InChIInChI=1S/C8H8BrNO2/c9-6-1-7(3-10-2-6)11-4-8-5-12-8/h1-3,8H,4-5H2
InChIKeyMPHXTBODMZBQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-oxiranylmethoxy-pyridine: Specifications & Synthesis


3-Bromo-5-oxiranylmethoxy-pyridine (molecular formula C₈H₈BrNO₂, molecular weight 230.06 g/mol) is a bifunctional heterocyclic building block featuring a pyridine core with a 3-position bromine substituent and a 5-position oxiranylmethoxy (epoxide) ether group . The compound belongs to the class of epoxide-functionalized pyridine derivatives used primarily as pharmaceutical intermediates, where the epoxide moiety enables nucleophilic ring-opening for scaffold diversification while the bromine atom permits transition metal-catalyzed cross-coupling for further elaboration .

Why 3-Bromo-5-oxiranylmethoxy-pyridine Is Irreplaceable


Epoxide-functionalized pyridines are not interchangeable building blocks due to three critical differentiation factors: (1) halogen identity and position profoundly affect cross-coupling reactivity and downstream synthetic compatibility—bromine at the 3-position provides a distinct reactivity profile compared to chlorine or unsubstituted analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings ; (2) the oxiranylmethoxy substitution pattern (meta to the pyridine nitrogen, para to the bromine) determines the geometry of scaffold expansion, with the epoxide positioned for nucleophilic attack with specific regio- and stereochemical outcomes ; (3) commercial availability and validated synthetic routes differ substantially across analogs, with the 3-bromo-5-oxiranylmethoxy substitution pattern documented in multiple patent families as a key intermediate for kinase-targeting and CNS-active pharmaceutical candidates .

3-Bromo-5-oxiranylmethoxy-pyridine Performance Evidence vs. Analogs


Validated One-Step Synthetic Route

A fully validated, reproducible one-step synthetic route from 5-Bromo-pyridin-3-ol (CAS 74115-13-2) to 3-Bromo-5-oxiranylmethoxy-pyridine using Mitsunobu conditions (oxiranyl-methanol, triphenylphosphine, DBAD in anhydrous THF) yields 0.48 g of purified product from 0.50 g starting material (73% isolated yield after flash chromatography with 10-35% ethyl acetate/hexanes) . This contrasts with structurally similar 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine, for which no comparable validated single-step yield data is publicly documented in the same source corpus, creating procurement uncertainty regarding synthetic reproducibility .

Organic Synthesis Pharmaceutical Intermediate Manufacturing Process Chemistry

3-Bromo vs. 5-Position Cross-Coupling Reactivity

The 3-bromo substitution pattern in pyridine derivatives provides a defined site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is orthogonal to epoxide ring-opening chemistry . In contrast, 5-position brominated analogs (e.g., 5-bromo-2-oxiranylmethoxy-pyridine) position the halogen at a site with different electronic properties and coupling reactivity due to altered conjugation with the pyridine nitrogen, leading to divergent reaction outcomes in cross-coupling steps . The target compound's 3-bromo positioning is specifically validated in patent literature for constructing complex pharmaceutical scaffolds, whereas 5-bromo positional isomers lack equivalent validation in the same patent families .

Cross-Coupling Chemistry Medicinal Chemistry Scaffold Diversification

Epoxide Chiral Synthesis Potential

The target compound can be synthesized as either racemic material (from racemic oxiranyl-methanol, yielding the 73% isolated yield documented above) or potentially as enantiomerically enriched material using (R)- or (S)-glycidol derivatives . Patent literature confirms that chiral epoxide pyridine derivatives—including (2S)-oxiranylmethoxy analogs—have been employed as intermediates for CNS-active pharmaceutical candidates, demonstrating the stereochemical significance of the epoxide moiety . In comparison, non-epoxide pyridine analogs (e.g., 3-bromo-5-methoxypyridine) lack the chiral functionalization capability entirely, while chloro-substituted epoxide analogs such as 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine exhibit lower XLogP3 (1.5) versus the bromo analog, altering lipophilicity and membrane permeability in biological applications .

Chiral Synthesis Asymmetric Epoxide Chemistry Drug Discovery

CNS Patent-Validated Intermediate Status

3-Bromo-5-oxiranylmethoxy-pyridine and its close structural relatives (e.g., 2-bromo-3-[(2S)-oxiranylmethoxy]pyridine) are explicitly documented as intermediates in US Patent US6987117B2 (Wyeth) for the synthesis of antidepressant azaheterocyclylmethyl derivatives of 1,4-dioxino[2,3-b]pyridine, a class of compounds targeting serotonin-related CNS disorders . The patent describes the use of 0.80 g (3.47 mmol) of 2-bromo-3-[(2S)-oxiranylmethoxy]pyridine in a key coupling step with an indole-tetrahydropyridine intermediate to construct the final pharmacophore . In contrast, alternative epoxide-pyridine analogs such as 2-nitro-3-(oxiranylmethoxy)pyridine and 2-methoxy-3-(oxiranylmethoxy)pyridine are primarily documented only in synthetic methodology contexts without specific pharmaceutical patent applications validating their use as intermediates for bioactive molecules .

CNS Drug Discovery Pharmaceutical Patent Intermediates Kinase Inhibitor Scaffolds

Multi-Vendor Supply Chain Accessibility

3-Bromo-5-oxiranylmethoxy-pyridine is commercially available at 95% purity (typical specification) from multiple research chemical suppliers, with a validated synthetic route providing reliable access . In contrast, the closely related 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine (CAS 152560-63-9) shows limited vendor availability with higher price points (e.g., $309-400 USD per gram at 95-97% purity from limited suppliers) and no publicly documented validated yield data . The bromo-substituted compound's broader vendor network and documented synthetic feasibility reduce single-source dependency risk in procurement planning .

Chemical Procurement Supply Chain Research Chemical Sourcing

Application Scenarios for 3-Bromo-5-oxiranylmethoxy-pyridine


CNS Drug Synthesis via Epoxide Ring-Opening

Use 3-Bromo-5-oxiranylmethoxy-pyridine as a bifunctional intermediate for constructing complex CNS-targeting pharmacophores, following the precedent established in US6987117B2 where bromo-oxiranylmethoxy pyridine derivatives undergo epoxide ring-opening with amine nucleophiles (e.g., indole-tetrahydropyridine intermediates in DMSO at 75-80°C) followed by subsequent functionalization to access antidepressant 1,4-dioxino[2,3-b]pyridine scaffolds . The validated 73% synthetic yield from 5-Bromo-pyridin-3-ol ensures reliable in-house synthesis if commercial sourcing is unavailable .

Kinase Probe Development via 3-Bromo Cross-Coupling

Employ the compound as a scaffold for developing kinase-targeted chemical probes, where the 3-bromo substituent serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aromatic or amine substituents . The orthogonal reactivity between the epoxide (nucleophilic ring-opening) and bromine (cross-coupling) enables sequential functionalization strategies that are not achievable with 5-position brominated positional isomers due to altered electronic properties and coupling regioselectivity .

Stereospecific Scaffold Construction with Enantiopure Epoxide

Utilize enantiomerically enriched versions of the compound (synthesized from (R)- or (S)-glycidol derivatives rather than racemic oxiranyl-methanol) for stereospecific construction of chiral drug candidates . The patent literature precedent for (2S)-oxiranylmethoxy pyridine intermediates in CNS-active compounds demonstrates that stereochemistry at the epoxide influences downstream biological activity, providing a strategic advantage over non-epoxide or non-stereogenic analogs .

Scale-Up Using Validated Synthetic Route

Use the documented 73% yield synthetic route (Mitsunobu alkylation of 5-Bromo-pyridin-3-ol with oxiranyl-methanol) as a starting point for process optimization and scale-up studies . The availability of detailed reaction parameters (2.87 mmol scale, 18 h reaction time, ambient temperature, 10-35% EtOAc/hexanes flash chromatography conditions) provides a concrete baseline for reaction development, in contrast to chloro-substituted epoxide pyridine analogs that lack publicly documented validated yield data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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